An In-depth Technical Guide to Pentaerythritol Distearate: Chemical Structure and Properties
An In-depth Technical Guide to Pentaerythritol Distearate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) Distearate is a diester of the polyol pentaerythritol and stearic acid, belonging to the broader class of pentaerythritol esters. Its unique molecular architecture, featuring a central neopentyl core with two long-chain fatty acid substituents and two free hydroxyl groups, imparts a combination of lipophilic and hydrophilic characteristics. This structure makes it a valuable excipient in the pharmaceutical and cosmetic industries, where it functions primarily as an emulsifier, thickener, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Pentaerythritol Distearate. Detailed experimental protocols and data interpretation are included to assist researchers and drug development professionals in its application.
Chemical Structure and Identification
Pentaerythritol Distearate is structurally defined as the 2,2-bis(hydroxymethyl)propane-1,3-diyl diester of octadecanoic acid. The central carbon atom of the pentaerythritol backbone is quaternary, and the molecule possesses two ester linkages and two primary alcohol functional groups.
The key identifiers for Pentaerythritol Distearate are summarized in the table below.
| Identifier | Value |
| IUPAC Name | [2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate |
| Systematic Name | 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate[1] |
| CAS Number | 13081-97-5[1] |
| Molecular Formula | C₄₁H₈₀O₆[1] |
| Molecular Weight | 669.07 g/mol |
Physicochemical Properties
Pentaerythritol Distearate is typically a white to off-white, waxy solid at room temperature. Its physical and chemical properties are dictated by the presence of both the long, nonpolar stearate (B1226849) chains and the polar hydroxyl groups.
A summary of its key physicochemical properties is presented in the following table.
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | ~49-54 °C | |
| Boiling Point (Predicted) | 680.8 ± 50.0 °C | |
| Density (Predicted) | 0.945 ± 0.06 g/cm³ | |
| Solubility | Very low in water. Soluble in various organic solvents. |
Synthesis and Purification
Synthesis
Pentaerythritol Distearate is synthesized via the direct esterification of pentaerythritol with two molar equivalents of stearic acid. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.
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Caption: Synthesis Workflow for Pentaerythritol Distearate.
Experimental Protocol: Synthesis of Pentaerythritol Distearate
This protocol is adapted from established methods for the synthesis of pentaerythritol esters.
Materials:
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Pentaerythritol
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Stearic Acid
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p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
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Toluene (optional, as an azeotropic solvent)
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Sodium bicarbonate solution (5% w/v)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Organic solvent for recrystallization (e.g., ethanol, isopropanol)
Equipment:
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Three-necked round-bottom flask
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Dean-Stark apparatus or a similar setup for water removal
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Condenser
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Heating mantle with a magnetic stirrer
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Thermometer or temperature probe
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Separatory funnel
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Rotary evaporator
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer, add pentaerythritol (1 molar equivalent) and stearic acid (2 molar equivalents).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants).
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Esterification: Heat the mixture to 150-180°C with vigorous stirring. If using toluene, the water of reaction will be removed azeotropically and collected in the Dean-Stark trap. Alternatively, the reaction can be carried out under a vacuum to facilitate water removal.
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is considered complete when the starting materials are consumed or the acid value reaches a low, constant value.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic phase sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification
The crude Pentaerythritol Distearate is purified by recrystallization to remove unreacted starting materials and byproducts.
Experimental Protocol: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent in which Pentaerythritol Distearate is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).
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Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Analytical Characterization
The identity and purity of the synthesized Pentaerythritol Distearate are confirmed using various analytical techniques, primarily spectroscopic methods.
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